Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate is a chemical compound with the molecular formula C11H13BrN2O5 It is known for its unique structure, which includes a brominated pyridine ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate typically involves the reaction of 6-bromo-2-nitropyridine with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Iron powder and glacial acetic acid at elevated temperatures (100°C) for 6 hours.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The brominated pyridine ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((6-chloro-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
- Ethyl 2-((6-fluoro-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
- Ethyl 2-((6-iodo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate
Uniqueness
Ethyl 2-((6-bromo-2-nitropyridin-3-yl)oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs .
Properties
IUPAC Name |
ethyl 2-(6-bromo-2-nitropyridin-3-yl)oxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c1-4-18-10(15)11(2,3)19-7-5-6-8(12)13-9(7)14(16)17/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZXSFZEFDWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(N=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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